(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE
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Overview
Description
(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE is a chemical compound that features a piperazine ring substituted with a benzyl group and a methanone group attached to a brominated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Bromination of Furan: The furan ring is brominated using bromine in an inert solvent like dichloromethane.
Coupling Reaction: The benzylated piperazine and brominated furan are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes, affecting biochemical pathways and cellular processes.
Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzyl-1-piperazinyl)(5-bromo-2-furyl)methanone
- (5-Bromo-2-furyl)(4-phenyl-1-piperazinyl)methanone
Uniqueness
(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylated piperazine ring and a brominated furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-15-7-6-14(21-15)16(20)19-10-8-18(9-11-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODLSMTWPUTXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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